cyclo[DL-Leu-DL-OLeu-DL-N(Me)Phe-bAla-DL-OLeu]
Description
Cyclo[DL-Leu-DL-OLeu-DL-N(Me)Phe-bAla-DL-OLeu] is a cyclic pentapeptide featuring non-canonical amino acids, including N-methylphenylalanine (N(Me)Phe) and β-alanine (bAla), alongside modified leucine derivatives (DL-OLeu). Its structural complexity arises from alternating D- and L-configurations, cyclization, and post-translational modifications such as N-methylation.
Properties
Molecular Formula |
C31H47N3O7 |
|---|---|
Molecular Weight |
573.7 g/mol |
IUPAC Name |
11-benzyl-10-methyl-2,5,8-tris(2-methylpropyl)-1,7-dioxa-4,10,13-triazacyclohexadecane-3,6,9,12,16-pentone |
InChI |
InChI=1S/C31H47N3O7/c1-19(2)15-23-31(39)41-26(17-21(5)6)30(38)34(7)24(18-22-11-9-8-10-12-22)28(36)32-14-13-27(35)40-25(16-20(3)4)29(37)33-23/h8-12,19-21,23-26H,13-18H2,1-7H3,(H,32,36)(H,33,37) |
InChI Key |
HHNHRFWUTDSIPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C(=O)OC(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N1)CC(C)C)CC2=CC=CC=C2)C)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[DL-Leu-DL-OLeu-DL-N(Me)Phe-bAla-DL-OLeu] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).
Cyclization: The linear peptide is cyclized by forming a peptide bond between the N-terminus and C-terminus, often facilitated by high-dilution conditions to prevent intermolecular reactions.
Industrial Production Methods
Industrial production of cyclic peptides like cyclo[DL-Leu-DL-OLeu-DL-N(Me)Phe-bAla-DL-OLeu] may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired yield, purity, and cost-effectiveness. Automation and optimization of reaction conditions are crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Cyclo[DL-Leu-DL-OLeu-DL-N(Me)Phe-bAla-DL-OLeu] can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to modify disulfide bonds or other reducible functional groups within the peptide.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH₄) are employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can result in the formation of thiols or amines.
Scientific Research Applications
Cyclo[DL-Leu-DL-OLeu-DL-N(Me)Phe-bAla-DL-OLeu] has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis, cyclization, and conformational analysis.
Biology: The compound’s stability and biological activity make it a valuable tool for studying protein-protein interactions and enzyme inhibition.
Medicine: Cyclic peptides are explored for their potential therapeutic applications, including antimicrobial, anticancer, and antiviral activities.
Industry: The compound can be used in the development of new materials, such as hydrogels and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of cyclo[DL-Leu-DL-OLeu-DL-N(Me)Phe-bAla-DL-OLeu] involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure enhances its stability and binding affinity, allowing it to effectively modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Table 1: Structural Comparison of Cyclic Peptides
Key Observations:
- Ring Size: The target compound’s 5-membered ring is intermediate between small cyclodipeptides (e.g., cyclo(Ala-Leu) ) and large therapeutic peptides like cyclosporine. Larger rings (e.g., 11-mer cyclosporine) often exhibit enhanced target engagement due to increased surface area .
- Modifications: N-methylation (N(Me)Phe) and β-alanine incorporation may enhance metabolic stability, similar to cyclosporine’s N-methylated residues .
Table 3: Bioactivity Profile
Key Observations:
Physicochemical Properties
- Stability: N-methylation and cyclization reduce proteolytic degradation, extending half-life compared to linear peptides .
Biological Activity
Overview of Cyclo[DL-Leu-DL-OLeu-DL-N(Me)Phe-bAla-DL-OLeu]
Cyclic peptides, such as cyclo[DL-Leu-DL-OLeu-DL-N(Me)Phe-bAla-DL-OLeu], are known for their unique structural properties that confer stability and bioactivity. The cyclic structure often enhances resistance to enzymatic degradation, making them attractive candidates for drug development.
Chemical Structure
The compound consists of several amino acid residues, including:
- DL-Leucine (Leu)
- DL-N-Methylphenylalanine (N(Me)Phe)
- b-Alanine (bAla)
- DL-Oleucine (OLeu)
This specific arrangement influences its interaction with biological targets.
Cyclic peptides can exhibit various biological activities, including:
- Antimicrobial Properties : Many cyclic peptides demonstrate activity against bacteria and fungi due to their ability to disrupt cell membranes.
- Anticancer Activity : Some cyclic peptides have been shown to inhibit tumor growth by interfering with cellular signaling pathways.
- Immunomodulatory Effects : They can modulate immune responses, enhancing or suppressing specific immune functions.
Case Studies and Research Findings
- Antimicrobial Activity : A study focusing on cyclic peptides similar to cyclo[DL-Leu-DL-OLeu-DL-N(Me)Phe-bAla-DL-OLeu] found that modifications in the amino acid sequence could enhance antimicrobial potency against resistant strains of bacteria.
- Anticancer Potential : Research has indicated that cyclic peptides can bind to specific receptors on cancer cells, leading to apoptosis. For instance, a related compound showed significant cytotoxicity in various cancer cell lines, suggesting potential therapeutic applications.
- Immunomodulation : Another study highlighted the ability of cyclic peptides to enhance T-cell proliferation, indicating their potential use in vaccine development or immunotherapy.
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
